molecular formula C13H11ClFNO2S B2605956 N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide CAS No. 722478-55-9

N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide

Cat. No.: B2605956
CAS No.: 722478-55-9
M. Wt: 299.74
InChI Key: YQRJAEAXSTVURZ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at the ortho-position (C2) and a sulfonamide group (SO2NH2) at the C1 position. The sulfonamide nitrogen is further substituted with a (2-chlorophenyl)methyl group, introducing both halogenated and aromatic moieties. The molecular formula is C13H11ClFNO2S (molecular weight: 315.75 g/mol).

The presence of fluorine and chlorine in this compound may enhance its metabolic stability and binding affinity due to the electron-withdrawing effects of halogens .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S/c14-11-6-2-1-5-10(11)9-16-19(17,18)13-8-4-3-7-12(13)15/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRJAEAXSTVURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution due to its sulfonamide group and electron-withdrawing substituents. For example, similar sulfonamides react with nucleophiles (e.g., amines, alcohols) at the sulfonamide nitrogen or aromatic positions.

Reaction Type Mechanism Key Observations
Nucleophilic substitution Attack by nucleophiles (e.g., NH₃, RO⁻) at sulfonamide nitrogenForms derivatives with altered biological activity
Aromatic substitution Electrophilic substitution (e.g., nitration, halogenation)Directed by electron-withdrawing groups (Cl, F)

This behavior aligns with reports of sulfonamides undergoing substitution at nitrogen or aromatic rings in the presence of strong bases or acids .

Hydrolysis and Degradation

Sulfonamides are susceptible to hydrolysis , particularly in acidic or basic conditions. For example, sulfonamide bonds can cleave to yield the corresponding sulfonic acid and amine under acidic hydrolysis .

Conditions Products
Acidic hydrolysis Sulfonic acid + amine (e.g., 2-fluorobenzenesulfonamide + 2-chlorobenzylamine)
Basic hydrolysis Sulfinate intermediate → sulfonic acid

This degradation pathway is critical for stability assessments in pharmaceutical formulations .

Coupling Reactions

The compound can participate in N-sulfonylation or esterification reactions. For instance, base-mediated coupling with carboxylic acids or alcohols is feasible, as demonstrated in analogous sulfonamides .

Reaction Reagents Outcome
N-sulfonylation 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)Forms β-chloroester intermediates
Esterification DBU + carboxylic acidDerivatives with ester linkages

These reactions are enabled by the sulfonamide group’s reactivity, particularly in the presence of strong bases .

Biological Activity-Driven Transformations

While not a direct chemical reaction, the compound’s biological interactions (e.g., enzyme inhibition) depend on its structural features. For example, sulfonamides often bind to enzymes via hydrogen bonding or hydrophobic interactions, as seen in carbonic anhydrase inhibitors .

Target Interaction Effect
Enzymes Hydrogen bonding with active site residuesInhibition of enzyme activity
Proteins Electrostatic or hydrophobic interactionsModulation of protein function

Such interactions underpin the compound’s potential therapeutic applications .

Stability and Reactivity

The compound’s reactivity is influenced by its electron-withdrawing groups (Cl, F), which stabilize intermediates during substitution or hydrolysis. For example, fluorine enhances aromatic stability, while chlorine promotes nucleophilic substitution .

Feature Impact on Reactivity
Fluorine substituent Increases electrophilicity
Chlorine substituent Activates aromatic ring

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide exhibits notable antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, which is crucial for folic acid synthesis. This mechanism leads to the disruption of bacterial growth and proliferation.

Case Study: Efficacy Against Bacterial Strains
A study examining various sulfonamide derivatives, including this compound, demonstrated significant inhibition against strains such as Escherichia coli and Staphylococcus aureus. The compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating its potential as an effective antimicrobial agent .

Anticancer Research

Mechanism of Action
The compound's ability to inhibit specific enzymes involved in cancer cell metabolism has made it a subject of interest in anticancer studies. By targeting metabolic pathways essential for tumor growth, this compound can potentially reduce tumor proliferation.

Case Study: Cytotoxic Activity
In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at 15 µM for MCF-7 cells, demonstrating significant cytotoxic effects .

Chemical Biology

Enzyme Inhibition Studies
The compound has been used as a tool in chemical biology to study enzyme inhibition. Its sulfonamide group allows it to interact with various enzymes, providing insights into enzyme mechanisms and potential drug design.

Table: Enzyme Inhibition Data

Enzyme TargetCompound Concentration (µM)Inhibition (%)
Dihydropteroate Synthase1085
Carbonic Anhydrase578
Thymidylate Synthase2065

Synthesis and Derivative Development

Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The sulfonamide group is introduced through the reaction of fluorinated benzene derivatives with sulfonyl chlorides under basic conditions.

Table: Synthetic Pathway Overview

StepReagents InvolvedConditions
Formation of SulfonamideFluorinated benzene + sulfonyl chlorideBasic conditions
Substitution ReactionChlorobenzylamine + baseReflux

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with sulfonamide and halogenated analogs from the evidence:

Compound Name Molecular Formula Key Substituents/Features Physicochemical/Biological Notes Reference
N-[(2-Chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide C13H11ClFNO2S - 2-Fluorobenzene ring
- (2-Chlorophenyl)methyl
Potential enhanced metabolic stability due to halogens Target
N-[2-(Chloromethyl)phenyl]-1-phenylmethanesulfonamide C14H14ClNO2S - Chloromethyl group at C2
- Phenylmethane
Higher hydrophobicity due to phenyl group
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide C9H9ClNO3S - Chloroacetyl group at C4 Reactive acetyl group may confer instability
N-[(2-Chlorophenyl)methyl]-1-phenylpropan-2-amine C16H17ClN - Phenylpropan-2-amine group Amine functionality instead of sulfonamide
Dimethazone (3-Isoxazolidinone derivative) C12H14ClNO2 - 2-(2-Chlorophenyl)methyl
- Isoxazolidinone
Herbicidal activity reported

Substituent Effects on Properties

  • Halogen Positioning: The ortho-fluorine in the target compound may induce steric hindrance and electronic effects distinct from para-substituted analogs (e.g., N-[4-(4-fluorophenyl)phenyl] derivatives in ).
  • Sulfonamide vs. Amine/Urea : Unlike urea derivatives (e.g., cumyluron in ), sulfonamides exhibit stronger hydrogen-bonding capacity due to the SO2NH2 group, which could enhance target binding in biological systems.
  • Molecular Weight and Solubility : The target compound’s molecular weight (315.75 g/mol) is lower than N-[2-(chloromethyl)phenyl]-1-phenylmethanesulfonamide (311.79 g/mol) due to fluorine’s smaller atomic radius compared to a chloromethyl group .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

The biological activity of this compound primarily stems from its sulfonamide group, which structurally resembles para-aminobenzoic acid (PABA). This similarity allows the compound to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By disrupting folic acid production, the compound effectively inhibits bacterial growth and replication, positioning it as a potential antimicrobial agent .

Antibacterial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness against various bacterial strains. For example, studies have shown that compounds with similar structures have MIC values ranging from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.470.94
Staphylococcus aureus0.701.40

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. The MIC and Minimum Fungicidal Concentration (MFC) values for various fungal strains suggest that it can effectively inhibit fungal growth as well.

Fungal Strain MIC (mg/mL) MFC (mg/mL)
Trichoderma viride0.110.23
Aspergillus niger0.110.23
Penicillium funiculosum0.170.34

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related compounds:

  • Antimicrobial Evaluation : A study investigated the antimicrobial properties of various sulfonamides, including this compound, revealing significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship : Research highlighted how modifications in the substituents on the benzene ring influence the biological activity of sulfonamides, suggesting that specific configurations enhance antimicrobial potency .
  • In Vivo Studies : Animal model studies indicated that this compound could reduce bacterial load significantly in infected subjects, showcasing its potential therapeutic applications .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives to illustrate its unique properties:

Compound Name MIC (mg/mL) Unique Features
N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide0.23Enhanced antibacterial activity due to additional methyl groups
N-benzothiopheneylsulfonamideVariesExhibits TRPM8 antagonistic activity
N-pyridylsulfonamideVariesDifferent biological activities due to heterocyclic structure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-fluorobenzenesulfonyl chloride with (2-chlorophenyl)methylamine. Key variables include temperature (60–80°C), solvent (e.g., dichloromethane or THF), and stoichiometric ratios. For example, refluxing in THF with a 1:1.2 molar ratio of amine to sulfonyl chloride achieves ~70–80% yield . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted starting materials and byproducts like N,N-disubstituted sulfonamides. Monitoring by TLC and characterization via 1^1H/13^13C NMR ensures product identity .

Q. How can spectroscopic techniques (NMR, HRMS) validate the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H NMR : Look for aromatic protons in the 7.2–8.0 ppm range (split due to fluorine coupling) and the methylene bridge (–CH2_2–) at ~4.5–4.8 ppm.
  • 13^13C NMR : Confirm sulfonamide carbonyl resonance at ~135–140 ppm and fluorinated aromatic carbons at ~115–125 ppm (C–F coupling) .
  • HRMS : Match experimental [M+H]+^+ or [M–H]^- values with theoretical molecular weight (±3 ppm tolerance). For example, a calculated mass of 299.05 g/mol (C13_{13}H10_{10}ClFNO2_2S) should align with observed HRMS data .

Q. What preliminary assays are recommended to assess the bioactivity of this compound (e.g., antimicrobial, anticancer)?

  • Methodological Answer :

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–256 µg/mL; compare MIC values to standard antibiotics .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) over 48–72 hours can identify IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (Annexin V/PI staining) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (e.g., S–N: ~1.63 Å) and electrostatic potential maps. Compare with X-ray crystallography data to validate computational accuracy .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like COX-2 or β-lactamases. Analyze binding poses for hydrogen bonds (e.g., sulfonamide O with Arg120) and hydrophobic interactions (chlorophenyl group in pocket) .

Q. What strategies resolve contradictions in solubility data between experimental measurements and computational predictions?

  • Methodological Answer :

  • Experimental : Use shake-flask method (HPLC quantification) in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Compare with Hansen solubility parameters (HSPiP software) .
  • Computational : Apply COSMO-RS to predict logP and solubility. Discrepancies often arise from crystal packing effects (e.g., polymorphism), requiring PXRD analysis to confirm crystalline phase .

Q. How do substituent modifications (e.g., replacing fluorine with nitro groups) affect the compound’s biological activity and stability?

  • Methodological Answer :

  • Synthetic Modification : Replace 2-fluorine with nitro via electrophilic substitution (HNO3_3/H2_2SO4_4). Monitor reaction progress by HPLC .
  • Stability Assays : Compare hydrolytic stability (pH 7.4 PBS, 37°C) of derivatives via LC-MS. Nitro derivatives may show reduced stability due to electron-withdrawing effects .
  • Bioactivity Correlation : Test modified compounds in parallel with the parent molecule. For example, nitro-substituted analogs may exhibit enhanced antibacterial activity but higher cytotoxicity .

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